molecular formula C16H11FN4 B12924524 1H-Benzimidazole, 5-fluoro-2-[2-(1H-imidazol-2-yl)phenyl]- CAS No. 824394-45-8

1H-Benzimidazole, 5-fluoro-2-[2-(1H-imidazol-2-yl)phenyl]-

Cat. No.: B12924524
CAS No.: 824394-45-8
M. Wt: 278.28 g/mol
InChI Key: QXXHUPXXZGREEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(1H-Imidazol-2-yl)phenyl)-5-fluoro-1H-benzo[d]imidazole is a heterocyclic compound that features both imidazole and benzimidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1H-Imidazol-2-yl)phenyl)-5-fluoro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluoroaniline with o-phenylenediamine under acidic conditions to form the benzimidazole core.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(2-(1H-Imidazol-2-yl)phenyl)-5-fluoro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-(1H-Imidazol-2-yl)phenyl)-5-fluoro-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(1H-Imidazol-2-yl)phenyl)-5-fluoro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • **2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazole
  • **2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazole
  • **5-Fluoro-1H-benzo[d]imidazole

Uniqueness

2-(2-(1H-Imidazol-2-yl)phenyl)-5-fluoro-1H-benzo[d]imidazole is unique due to the presence of both imidazole and benzimidazole rings, as well as the fluorine atom. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

824394-45-8

Molecular Formula

C16H11FN4

Molecular Weight

278.28 g/mol

IUPAC Name

6-fluoro-2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazole

InChI

InChI=1S/C16H11FN4/c17-10-5-6-13-14(9-10)21-16(20-13)12-4-2-1-3-11(12)15-18-7-8-19-15/h1-9H,(H,18,19)(H,20,21)

InChI Key

QXXHUPXXZGREEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CN2)C3=NC4=C(N3)C=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.